molecular formula C13H21NO3 B13462666 Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13462666
M. Wt: 239.31 g/mol
InChI Key: XGHUJQXQRWLCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a chiral, spiro-fused azetidine building block of interest in advanced pharmaceutical research and synthetic chemistry. The compound features a stereodefined 1-azaspiro[3.3]heptane core, a scaffold recognized for its three-dimensionality and potential to access novel chemical space complementary to traditional piperidine rings . It is protected by a tert-butoxycarbonyl (Boc) group, which provides stability during synthetic transformations and can be readily removed under mild acidic conditions. The key functional groups include a formyl (aldehyde) and a methyl substituent on the same carbon atom, offering a unique handle for further derivatization, such as nucleophilic addition or reductive amination to create more complex molecular architectures. This makes the compound a versatile intermediate for constructing novel active pharmaceutical ingredients (APIs), particularly in medicinal chemistry programs focused on central nervous system (CNS) targets, inflammation, and other therapeutic areas. The molecular formula is C13H21NO3 . This product is strictly For Research Use Only.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-6-5-13(14)7-12(4,8-13)9-15/h9H,5-8H2,1-4H3

InChI Key

XGHUJQXQRWLCCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

Carbene Addition to Alkene Double Bond

The core azaspiro structure is synthesized by reacting a suitable precursor containing an alkene with a dihalocarbene intermediate:

  • Generation of Dihalocarbene:
    Dihalocarbene species are generated thermally from trihaloacetate salts such as sodium trichloroacetate or sodium tribromoacetate. This process involves heating the salt to induce decomposition, releasing the carbene species (e.g., dichlorocarbene or dibromocarbene).

  • Addition to Alkene:
    The carbene adds across the alkene double bond of a precursor molecule, forming a dihalocyclopropane intermediate. This step is catalyzed or facilitated by phase transfer catalysts like tetrabutylammonium halides or crown ethers, which enhance carbene transfer efficiency.

Reaction Conditions:

Temperature: 20-200°C
Reaction Time: 1-48 hours
Catalysts: Quaternary ammonium halides, crown ethers
Solvent: Dichloromethane or chloroform

Conversion to the Azaspiro Compound

Reductive Hydrodehalogenation

The dihalocyclopropane intermediate is subjected to reductive hydrodehalogenation:

  • Reagents:
    Low valent metals such as zinc or magnesium in protic solvents like ethanol or methanol, possibly with electron-absorbing reagents like naphthalene to facilitate electron transfer.

  • Outcome:
    This step removes halogen substituents, yielding the azaspiro[3.3]heptane core with free amino groups.

Oxidation to Introduce the Formyl Group

Selective Oxidation at the 6-Position

The free amino group or a precursor intermediate undergoes oxidation to install the aldehyde functionality:

  • Oxidants:
    Mild oxidizing agents such as Dess–Martin periodinane or PCC (pyridinium chlorochromate) are suitable for selective oxidation, avoiding over-oxidation or degradation.

  • Reaction Conditions:
    Conducted at room temperature in inert solvents like dichloromethane or acetonitrile, ensuring high selectivity for aldehyde formation.

Methylation at the 6-Position

Introduction of the Methyl Group

  • The aldehyde at the 6-position can be methylated via nucleophilic addition or reductive methylation:

    • Reagents:
      Methylating agents such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride.

    • Alternative:
      Reductive methylation using formaldehyde and a reducing agent like sodium cyanoborohydride.

Protection of the Nitrogen as Tert-Butyl Carbamate

Boc Protection

  • The amino group is protected with tert-butoxycarbonyl (Boc) groups:

    • Reagents:
      Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Reaction Conditions:
    Typically performed at room temperature in solvents like dichloromethane or tetrahydrofuran, ensuring selective protection.

Summary of the Process Flow

Step Description Reagents & Conditions Purpose
1 Carbene generation & addition Sodium trichloroacetate + phase transfer catalysts, 20-200°C Form spirocyclic core
2 Reductive hydrodehalogenation Zinc/Mg + protic solvent Remove halogens, form azaspiro core
3 Oxidation Dess–Martin periodinane or PCC Install aldehyde at C-6
4 Methylation Methyl iodide + base Methylate aldehyde to form methyl group
5 Boc protection Boc2O + triethylamine Protect amino group

Final Remarks

The described multi-step synthesis offers a robust, scalable pathway for preparing Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate , with key innovations in carbene-mediated cyclization and selective functionalization. The process emphasizes process control, high yields, and potential for large-scale manufacturing, aligning with pharmaceutical development needs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic scaffold may enhance binding affinity and selectivity by pre-organizing functional groups in a favorable conformation for target interaction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Features Reference
Tert-butyl (4S)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate 6-formyl, 6-methyl C₁₂H₁₉NO₃ Chiral, formyl group for conjugation
Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate 6-oxo C₁₁H₁₇NO₃ Ketone group at position 6; lower molecular weight (211.26 g/mol)
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 6-amino C₁₁H₂₀N₂O₂ Amino group for nucleophilic reactions; higher polarity (TPSA = 64.48 Ų)
Tert-butyl (R)-6-(tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate Sulfinyl, chloro-fluorophenyl C₂₀H₂₉ClFN₂O₃S Dual nitrogen centers; stereochemical complexity ([α]D²⁰ = +20.40)
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate 3,3-difluoro C₁₁H₁₇F₂N₂O₂ Fluorine atoms enhance metabolic stability

Physicochemical and Spectroscopic Properties

Table 2: Experimental Data for Selected Compounds

Compound [α]D (Solvent) Melting Point Yield Key Spectral Data
Target Compound Not reported Not reported Not reported Predicted CCS: 159.2 Ų (M+H+)
Tert-butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate +3.5 (CHCl₃) Oil 87% ¹H NMR: δ 7.29–7.20 (m, 5H)
Tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate +20.40 (MeOH) 102–104°C 87% HRMS: [M+H]+ 431.1569
Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate Not reported Not reported Not reported CAS: 1363380-93-1

Biological Activity

Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate, also known by its CAS number 1440960-67-7, is a compound that belongs to the class of spirocyclic amines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the existing literature on its biological activity, including synthesis, structure-activity relationships, and potential therapeutic applications.

The molecular formula of this compound is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of 225.284 g/mol. Its structural characteristics include a spirocyclic framework which can influence its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.284 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point318.7 ± 42.0 °C
Flash Point146.5 ± 27.9 °C

Anticancer Activity

Several azaspiro compounds have demonstrated cytotoxic effects against cancer cell lines. The rigidity of the spirocyclic structure may enhance the binding affinity to biological targets involved in cancer progression. Preliminary studies suggest that this compound could potentially inhibit tumor growth, although detailed investigations are required to confirm these findings.

Enzyme Inhibition

The azaspiro framework may also serve as a scaffold for developing enzyme inhibitors. The nitrogen atom in the spirocycle can participate in hydrogen bonding, which is crucial for interacting with active sites of enzymes such as proteases and kinases.

Synthesis and Characterization

A notable study by Maruoka et al. (2014) synthesized derivatives of azaspiro compounds and evaluated their biological activities, highlighting the importance of structural modifications on pharmacological properties . The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of azaspiro compounds. Variations in substituents on the spirocyclic core can significantly affect their interaction with biological targets. For instance, modifications at the formyl position have been shown to alter the compound's lipophilicity and, consequently, its bioavailability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate?

The compound is synthesized via multi-step reactions involving allyl acetate and spirocyclic precursors under basic conditions. For example, similar spirocyclic derivatives are synthesized using Cs₂CO₃ as a base in DMF at 70–90°C, followed by purification via flash column chromatography (SiO₂, hexane:EtOAc gradients) . The formyl group is likely introduced through oxidation of a methylene precursor or direct formylation using reagents like DMF/POCl₃.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and spirocyclic structure (e.g., δ 1.35 ppm for tert-butyl protons, δ 156.1 ppm for carbonyl carbons) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+Na]⁺ observed vs. calculated) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1692 cm⁻¹) .
  • HPLC with chiral columns : Determines enantiomeric excess (e.g., 89% ee reported for related compounds) .

Q. What is the role of Cs₂CO₃ in the synthesis of spirocyclic compounds like this?

Cs₂CO₃ acts as a strong, non-nucleophilic base to deprotonate intermediates, facilitating cyclization or coupling reactions. Its use in DMF at elevated temperatures (70–90°C) optimizes reaction rates and minimizes side reactions in spirocyclic systems .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in the synthesis of this compound?

Enantioselective synthesis involves:

  • Chiral auxiliaries : tert-Butylsulfinyl groups (e.g., (R)-tert-butylsulfinamide) induce asymmetry during spirocycle formation, as seen in related diazaspiro compounds .
  • Catalytic asymmetric amination : Iridium catalysts with chiral ligands (e.g., phosphoramidites) enable regio- and enantioselective C–N bond formation, achieving >85% ee in analogous systems .
  • Resolution techniques : Diastereomeric salt formation or chiral HPLC can resolve racemic mixtures post-synthesis .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

X-ray crystallography provides unambiguous structural confirmation. For example:

  • SHELX refinement : Resolves ambiguities in spirocyclic ring conformations or substituent orientations (e.g., tert-butyl vs. formyl group positioning) .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies packing motifs that influence reactivity or stability .

Q. What mechanistic insights explain the introduction of the formyl group?

The formyl group may arise via:

  • Oxidation of a hydroxymethyl precursor : Using reagents like Dess-Martin periodinane or Swern oxidation.
  • Vilsmeier-Haack formylation : Reaction of a methyl-substituted spirocyclic intermediate with DMF/POCl₃, forming the aldehyde via electrophilic substitution .
    Kinetic studies (e.g., monitoring by TLC or in situ IR) and isotopic labeling (e.g., ¹³C-DMF) can validate the pathway .

Q. How do reaction conditions (temperature, solvent) impact yield and selectivity?

  • Temperature : Higher temperatures (e.g., 90°C) accelerate cyclization but risk decomposition; lower temperatures (70°C) favor selectivity in sensitive systems .
  • Solvent polarity : DMF enhances Cs₂CO₃ solubility and stabilizes transition states, while THF is preferred for Grignard or hydride reductions .
    Optimization via DoE (Design of Experiments) can balance these factors .

Q. What strategies mitigate challenges in purifying spirocyclic compounds?

  • Chromatography : Gradient elution (hexane:EtOAc) separates diastereomers or regioisomers .
  • Recrystallization : Tert-butyl groups enhance crystallinity; solvents like MeOH/water are effective .
  • Derivatization : Converting the formyl group to a hydrazone or oxime improves handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.